
Adamantane, 1-(2-morpholinoethyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adamantane, 1-(2-morpholinoethyl)-, hydrochloride is a chemical compound with the molecular formula C16-H27-N-O.Cl-H and a molecular weight of 285.90 It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure, and contains a morpholinoethyl group
Vorbereitungsmethoden
The synthesis of Adamantane, 1-(2-morpholinoethyl)-, hydrochloride typically involves the N-alkylation of adamantane derivatives with 2-chloroethylmorpholine hydrochloride. The reaction conditions often include the use of a base such as sodium hydride to facilitate the alkylation process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Analyse Chemischer Reaktionen
Adamantane, 1-(2-morpholinoethyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Adamantane, 1-(2-morpholinoethyl)-, hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of Adamantane, 1-(2-morpholinoethyl)-, hydrochloride involves its interaction with molecular targets through its morpholinoethyl group. This interaction can affect various biochemical pathways, depending on the specific application. The exact molecular targets and pathways involved are still under investigation and may vary based on the context of its use .
Vergleich Mit ähnlichen Verbindungen
Adamantane, 1-(2-morpholinoethyl)-, hydrochloride can be compared with other similar compounds such as:
Adamantane derivatives: These compounds share the adamantane core structure but differ in their functional groups.
Morpholinoethyl derivatives: Compounds like N-(2-chloroethyl)morpholine hydrochloride have similar functional groups but different core structures.
The uniqueness of this compound lies in its combination of the adamantane core with the morpholinoethyl group, which imparts specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
52582-78-2 |
|---|---|
Molekularformel |
C16H28ClNO |
Molekulargewicht |
285.9 g/mol |
IUPAC-Name |
4-[2-(1-adamantyl)ethyl]morpholine;hydrochloride |
InChI |
InChI=1S/C16H27NO.ClH/c1(2-17-3-5-18-6-4-17)16-10-13-7-14(11-16)9-15(8-13)12-16;/h13-15H,1-12H2;1H |
InChI-Schlüssel |
VLRAHRUEAVCNNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCC23CC4CC(C2)CC(C4)C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



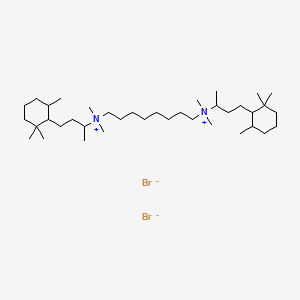
![(E,6Z)-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-6-(1,3,3-trimethylindol-2-ylidene)hex-4-en-1-ol;perchlorate](/img/structure/B13766640.png)
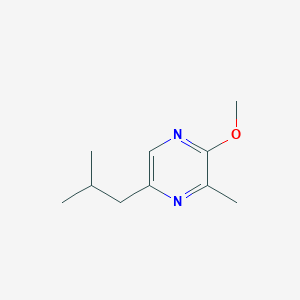
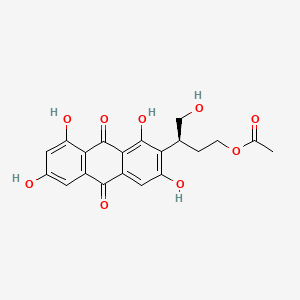

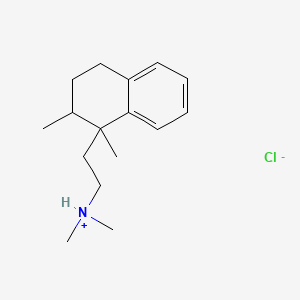
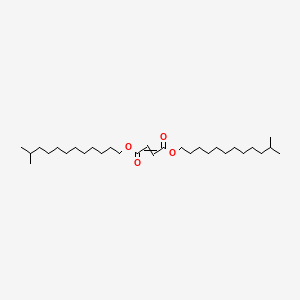
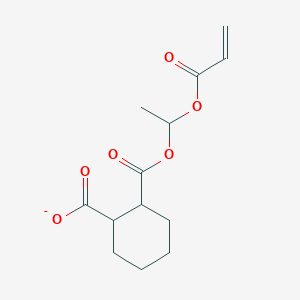
![6'-(Diethylamino)-2'-(octylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B13766681.png)

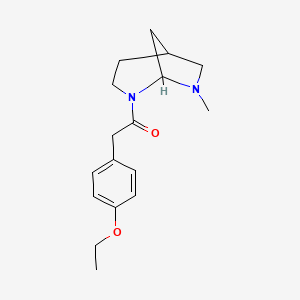

![(2S)-2,4-bis[3-[[(Z)-octadec-9-enyl]amino]propylamino]-4-oxobutanoic acid](/img/structure/B13766707.png)
